molecular formula C9H11BrO2 B1281056 (2-Bromo-5-methoxy-4-methylphenyl)methanol CAS No. 57295-33-7

(2-Bromo-5-methoxy-4-methylphenyl)methanol

Cat. No. B1281056
CAS RN: 57295-33-7
M. Wt: 231.09 g/mol
InChI Key: ROMVGEWQOADZHE-UHFFFAOYSA-N
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Description

The compound (2-Bromo-5-methoxy-4-methylphenyl)methanol is a brominated methoxy-methylphenol derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their synthesis, molecular structures, and chemical properties. These insights can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves multi-step procedures. For instance, the synthesis of enantiomerically pure diarylethanes starts from a bromo-chlorophenyl compound and involves resolution by crystallization of esters . Similarly, the synthesis of vicinal haloethers with a malononitrile group indicates that methanol can act as both a solvent and a reactant, which could be relevant for the synthesis of (2-Bromo-5-methoxy-4-methylphenyl)methanol . The synthesis of brominated benzoic acid derivatives from vanillin also involves bromination and esterification steps .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often confirmed by spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of a bromo-hydroxyphenyl compound was confirmed by X-ray crystal structure determination . The crystallographic analysis can reveal the space group and cell data, which are crucial for understanding the molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions due to the presence of reactive bromine atoms, which can be substituted or participate in coupling reactions. The papers provided do not detail specific reactions for (2-Bromo-5-methoxy-4-methylphenyl)methanol, but the synthesis of related compounds suggests that brominated aromatics can be functionalized further or used as intermediates in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of substituents such as methoxy and methyl groups. These groups can affect the compound's solubility, boiling point, and reactivity. The papers discuss the use of methanol in synthesis, which could suggest solubility in polar solvents for the compound . Additionally, the crystallographic data provided for a related compound can give insights into the density and molecular packing, which are important physical properties .

Scientific Research Applications

Antibacterial Applications

Bromophenols, similar to (2-Bromo-5-methoxy-4-methylphenyl)methanol, have been studied for their antibacterial properties. Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides, which exhibited significant activity against various bacterial strains (Xu et al., 2003).

Chemical Synthesis and Reactions

In chemical synthesis, compounds similar to (2-Bromo-5-methoxy-4-methylphenyl)methanol have been utilized in various reactions. For instance, Balsamo et al. (1991) demonstrated the formation of spiro orthoesters in bromomethoxylation reactions involving cephem derivatives (Balsamo et al., 1991). Bales et al. (2001) explored the photolysis of alkyl radicals containing two different beta-leaving groups, which is relevant to the study of (2-Bromo-5-methoxy-4-methylphenyl)methanol (Bales et al., 2001).

Pharmaceutical Intermediates

Compounds structurally related to (2-Bromo-5-methoxy-4-methylphenyl)methanol have been used as intermediates in pharmaceutical synthesis. Xu and He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of non-steroidal anti-inflammatory agents (Xu & He, 2010).

Antioxidant Properties

Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, which showed potent antioxidant activities, suggesting the potential of similar compounds like (2-Bromo-5-methoxy-4-methylphenyl)methanol in antioxidant applications (Li et al., 2011).

Novel Compound Synthesis

Chen et al. (2022) developed a protocol for synthesizing novel vicinal haloethers bearing a malonontrile group, demonstrating the versatility of bromophenols in synthesizing new compounds (Chen et al., 2022).

Safety And Hazards

The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

(2-bromo-5-methoxy-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMVGEWQOADZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482081
Record name (2-bromo-5-methoxy-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-methoxy-4-methylphenyl)methanol

CAS RN

57295-33-7
Record name (2-bromo-5-methoxy-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-5-methoxy-4-methylphenyl)methanol
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